2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride

Anticancer Tubulin polymerization inhibition Antibody-drug conjugates

ADC payload synthesis requires enantiopure (S)-dolaphenine; racemic or (R)-isomer compromises tubulin binding. This product is the (S)-enantiomer HCl, the essential C-terminal building block for Dolastatin 10, MMAE, and MMAF. Key advantages: • Enantiopure (S)-form retains full tubulin interaction and cytotoxicity (Bai et al. 1993). • Substitution with 3-phenyllactic acid causes >100-fold potency loss. • Available in mg to gram quantities with global shipping.

Molecular Formula C11H13ClN2S
Molecular Weight 240.75 g/mol
Cat. No. B13401878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride
Molecular FormulaC11H13ClN2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl
InChIInChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H
InChIKeyXQCUEKANDANWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Key Characteristics


2-Phenyl-1-(thiazol-2-yl)ethanamine hydrochloride (CAS 135383-60-7 for the (S)-enantiomer hydrochloride; free base CAS 130199-65-4) is a chiral primary amine comprising a thiazole heterocycle linked at the 2-position to an ethanamine backbone bearing a pendant phenyl group . The (S)-enantiomer is also known as (S)-Dolaphenine hydrochloride and constitutes the C-terminal residue of the potent antineoplastic pentapeptide Dolastatin 10 [1]. The (R)-enantiomer (CAS 144774-97-0) and the racemic mixture represent distinct procurement entities with different biological profiles . Molecular formula C₁₁H₁₃ClN₂S, molecular weight 240.75 g/mol (HCl salt), with a computed LogP of approximately 2.06 for the free base .

Differentiation from Generic Thiazole Ethanamines


Simple thiazole ethanamine analogs—such as 1-(thiazol-2-yl)ethanamine, 2-(4-methylthiazol-2-yl)ethanamine, or even the regioisomeric 2-(4-phenylthiazol-2-yl)ethanamine—differ fundamentally in their biological recognition, target engagement, and synthetic utility. The specific 2-thiazolyl substitution pattern with an α-phenylmethyl side chain creates a unique pharmacophore that is integral to the tubulin-binding interface of Dolastatin 10 [1]. The (S)-enantiomer is the naturally occurring, biologically active stereoisomer; the (R)-enantiomer shows divergent cytotoxicity and tubulin interaction profiles [2]. Regioisomeric variants such as 2-(4-phenylthiazol-2-yl)ethanamine engage different targets (e.g., TAAR1 with EC₅₀ of 4,720 nM) and cannot substitute for the C-terminal dolaphenine unit in Dolastatin 10-derived antibody-drug conjugates [3].

Quantitative Evidence of Differentiation


Dolaphenine vs. Phenyllactic Acid: C-Terminal Potency

The (S)-dolaphenine unit is critical for the full cytotoxic potency of Dolastatin 10. When the C-terminal dolaphenine residue is replaced by a 3-phenyllactic acid moiety—as in the natural analogue Symplostatin 3—in vitro cytotoxicity against human tumor cell lines weakens substantially, with Symplostatin 3 exhibiting IC₅₀ values of 3.9–10.3 nM compared with the sub-nanomolar potency of Dolastatin 10 [1]. This represents a >100-fold loss in potency relative to Dolastatin 10's IC₅₀ of 0.03 nM against L1210 leukemia cells and 0.059 nM against NCI-H69 small cell lung cancer cells [2]. Symplostatin 3 also requires higher concentrations to disrupt microtubules than Dolastatin 10, directly correlating with its weaker in vitro cytotoxicity [1].

Anticancer Tubulin polymerization inhibition Antibody-drug conjugates

Chiral Specificity in Tubulin Binding and Cytotoxicity

Among six chiral isomers of Dolastatin 10 evaluated for tubulin interactions and cytotoxicity against L1210 murine leukemia cells, only two isomers—including the natural (S)-dolaphenine-containing configuration—retained activity comparable to the parent compound. The remaining four chiral isomers showed significantly reduced or absent cytotoxicity and altered tubulin binding profiles, including effects on vinblastine binding, nucleotide exchange, βs cross-link formation, and colchicine binding [1]. This demonstrates that the (S)-configuration at the α-carbon of the dolaphenine unit is essential for maintaining the full pharmacophore interaction with tubulin.

Chiral pharmacology Tubulin binding Antimitotic agents

Dolaphenine Replacement by Phenethylamine in Auristatin

Despite the importance of the dolaphenine unit for potency, SAR studies have demonstrated that it can be satisfactorily replaced with a simple phenethylamine moiety. Peptide 11C (auristatin PE), where the dolaphenine C-terminal unit of Dolastatin 10 was substituted by phenethylamine, exhibited inhibition of cancer cell growth and tubulin assembly comparable to that of Dolastatin 10 itself [1]. This finding is foundational to the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), the payloads used in multiple FDA-approved antibody-drug conjugates. Importantly, this replaceability is specific to phenethylamine; other replacements (e.g., 3-phenyllactic acid in Symplostatin 3) cause significant potency loss.

Structure-activity relationship Auristatin ADC payload design

Regioisomeric Binding Profiles at TAAR1

The regioisomer 2-(4-phenylthiazol-2-yl)ethanamine hydrochloride—differing only in the attachment point of the phenyl and aminoethyl groups on the thiazole ring—has been screened against the human Trace Amine-Associated Receptor 1 (TAAR1) and yielded an EC₅₀ of 4,720 nM [1]. By contrast, the target compound 2-phenyl-1-(thiazol-2-yl)ethanamine (with the amino group directly attached to the thiazole 2-position and the phenyl on the α-carbon) has not been reported as a TAAR1 ligand in this assay system. This positional isomerism produces fundamentally different molecular recognition: the 2-(4-phenylthiazol-2-yl) regioisomer presents the phenyl group on the thiazole ring, while the target compound presents it on the α-carbon of the ethanamine side chain, resulting in distinct pharmacophore geometries.

GPCR screening TAAR1 agonism Regioisomer selectivity

Antimicrobial Activity of Thiazole Analogs

Studies on structurally analogous thiazole ethanamine derivatives have reported quantitative antimicrobial activity. Analogous thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL) [1]. While these data are from analogous compounds rather than the target compound itself, they establish a quantitative benchmark against which 2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride can be compared in antimicrobial screening programs. The phenyl substitution at the α-position of the ethanamine side chain distinguishes this compound from simpler thiazole ethanamines and may modulate both antimicrobial potency and mammalian cell cytotoxicity.

Antimicrobial screening Structure-activity relationship Gram-positive bacteria

Asymmetric vs. Racemic Synthesis Routes

Four distinct synthetic methods for preparing (S)-dolaphenine have been systematically compared [1]. The most efficient route employs acylation of 2-lithiothiazole with N-methoxy-N-methylphenylacetamide, followed by asymmetric reduction with (+)-diisopinocampheylchloroborane and a modified Mitsunobu reaction using diphenyl phosphorazidate. This method provides the (S)-enantiomer in high optical purity, whereas alternative racemic or non-stereoselective routes yield mixtures requiring costly chiral resolution [1]. A separate chemoenzymatic approach using Candida antarctica lipases has been reported for preparing both enantiomers of related phenylthiazole-based ethanamines in enantiomerically enriched form [2], though this method is developed for the 4-thiazolyl regioisomer series.

Asymmetric synthesis Process chemistry Enantiomeric purity

Application Scenarios


ADC Payload Synthesis and SAR Optimization

The (S)-dolaphenine hydrochloride is the essential C-terminal building block for the total synthesis of Dolastatin 10 and its clinically validated derivatives (MMAE, MMAF). The Symplostatin 3 comparison demonstrates that replacement of the dolaphenine unit with 3-phenyllactic acid causes >100-fold potency loss (IC₅₀ shift from ~0.03 nM to 3.9–10.3 nM), establishing dolaphenine as a non-substitutable pharmacophoric element for maximum potency [5]. Conversely, the auristatin PE finding that phenethylamine can substitute for dolaphenine with retained activity [6] provides a rational basis for designing simplified ADC payloads. Researchers should procure the (S)-enantiomer exclusively, as the Bai et al. (1993) study confirms that only 2 of 6 chiral isomers retain Dolastatin 10-like tubulin binding and cytotoxicity [3].

Chiral Probe for Tubulin Polymerization Studies

The differential activity of (S)- vs. (R)-dolaphenine-containing Dolastatin 10 isomers provides a powerful tool for dissecting tubulin binding site pharmacology. Bai et al. (1993) demonstrated that only the natural (S)-configuration retains the full spectrum of tubulin interactions: non-competitive inhibition of vinca alkaloid binding, inhibition of nucleotide exchange, stabilization of colchicine binding, and formation of the βs cross-link [5]. The (R)-enantiomer and other stereoisomers show selective loss of specific tubulin interaction modalities, making enantiopure (S)-dolaphenine hydrochloride essential for studies correlating specific tubulin binding events with cytotoxicity. Procurement of both enantiomers enables direct stereochemical SAR within a single experimental system.

GPCR Off-Target Selectivity Screening

The regioisomer 2-(4-phenylthiazol-2-yl)ethanamine hydrochloride has been identified as a TAAR1 agonist with EC₅₀ of 4,720 nM in a PubChem high-throughput screen [5]. Procurement of both the target compound (2-phenyl-1-(thiazol-2-yl)ethanamine) and its 4-phenyl regioisomer enables parallel screening to establish whether the positional isomerism affects TAAR1 engagement or other aminergic GPCR targets. This is critical for ADC programs where free payload systemic exposure may engage TAAR1-mediated neurological pathways. The structural distinction—phenyl at the α-carbon vs. phenyl on the thiazole ring—provides a clean chemical probe pair for establishing structure–selectivity relationships.

Antimicrobial Lead Optimization

The thiazole ethanamine scaffold has demonstrated antimicrobial activity against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) in analogous derivatives [5]. The α-phenyl substitution present in 2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride introduces additional hydrophobic character (LogP 2.06) that may enhance membrane penetration or target binding compared to simpler thiazole ethanamines. This compound serves as a privileged scaffold for systematic antimicrobial SAR exploration, where the dolaphenine literature provides validated synthetic routes to enantiopure material [6] for testing against clinically relevant resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.